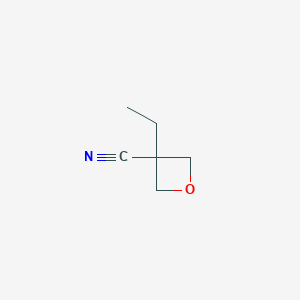

3-Ethyloxetane-3-carbonitrile

Vue d'ensemble

Description

3-Ethyloxetane-3-carbonitrile is a heterocyclic, organic compound with the molecular formula C5H7NO

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxetane-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C−O bond formation . This can be achieved via epoxide ring opening followed by ring closing reactions . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis . The specific conditions and reagents used can vary, but the goal is to achieve high yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyloxetane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The oxetane ring can undergo substitution reactions, particularly ring-opening reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions can lead to the formation of various linear or branched compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Oxetanes, including 3-ethyloxetane-3-carbonitrile, have been increasingly recognized for their potential in medicinal chemistry. They serve as valuable scaffolds for drug development due to their ability to enhance the pharmacokinetic properties of drug candidates. Recent studies have highlighted their role in:

- Drug Discovery : Oxetanes are being explored as replacements for traditional cyclic structures in pharmaceuticals, offering improved stability and bioavailability .

- Bioactive Compounds : Various oxetane derivatives have shown promising biological activities, including anti-inflammatory and anti-cancer properties .

Polymer Chemistry

The polymerization of oxetanes like this compound has been studied extensively for developing advanced materials. Its applications include:

- Cationic Photopolymerization : This process utilizes light to initiate polymerization, resulting in materials with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance the curing rates and final properties of the polymers produced .

- Coatings and Adhesives : The compound is used in formulating coatings that require high durability and resistance to environmental factors. Its inclusion improves the hardness and adhesion properties of thermosetting coatings .

Case Study 1: Photopolymerization

In a study on cationic photopolymerization involving 3-benzyloxymethyl-3-ethyl-oxetane, researchers found that adding co-monomers significantly increased the polymerization conversion rates from 17% to nearly 90%. This indicates that similar approaches using this compound could yield comparable enhancements in polymer systems .

Case Study 2: Drug Development

A recent patent highlighted the use of oxetane derivatives in drug formulations, showcasing their effectiveness in improving bioactivity and reducing side effects compared to traditional compounds. The structural modifications provided by the oxetane ring allowed for better interaction with biological targets, demonstrating the compound's potential utility in therapeutic applications .

Comparative Analysis Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug scaffolding | Improved stability and bioavailability |

| Polymer Chemistry | Cationic photopolymerization | Enhanced mechanical properties |

| Coatings | Thermosetting coatings | Increased hardness and adhesion |

Mécanisme D'action

The mechanism by which 3-Ethyloxetane-3-carbonitrile exerts its effects involves its ability to undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways . The specific targets and pathways depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Oxetan-3-one: Another oxetane derivative with similar structural properties.

2-Methyleneoxetane: Known for its reactivity and use in synthetic chemistry.

Uniqueness: 3-Ethyloxetane-3-carbonitrile is unique due to its combination of an oxetane ring and a nitrile group. This combination imparts distinct reactivity and stability, making it valuable in various applications.

Activité Biologique

3-Ethyloxetane-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its oxetane ring structure with a carbonitrile functional group. The molecular formula is CHN, and it has a molecular weight of approximately 97.11 g/mol. Its unique structure may contribute to its biological activities.

Research indicates that compounds with oxetane structures can exhibit various biological activities, including:

- Histone Deacetylase (HDAC) Inhibition : Similar oxetane derivatives have been shown to inhibit HDACs, which play a crucial role in gene regulation and are implicated in cancer and neurodegenerative diseases .

- Anticancer Properties : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Modulation of p53 signaling pathway |

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. In animal models, administration of this compound resulted in reduced neuroinflammation and improved cognitive function following induced neurodegeneration.

Case Study: Neuroprotection in Rodent Models

A study involving rodent models of Alzheimer's disease showed that treatment with this compound led to a significant decrease in amyloid-beta plaques and tau phosphorylation, suggesting a protective effect against neurodegenerative processes .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the safety profile. Preliminary toxicity studies have indicated that this compound has a low toxicity profile at therapeutic doses, though further studies are needed to establish a comprehensive safety profile.

Table 2: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral) |

| Skin Irritation | Not irritating |

| Eye Irritation | Mild irritation |

Propriétés

IUPAC Name |

3-ethyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUBRFLYKUYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.